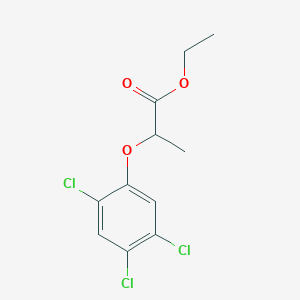
Ethyl 2-(2,4,5-trichlorophenoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2,4,5-trichlorophenoxy)propionate, commonly known as fenoxaprop-p-ethyl, is a herbicide used to control annual and perennial grass weeds in various crops. It belongs to the chemical class of aryloxyphenoxypropionates and has a broad spectrum of activity against grass weeds. Fenoxaprop-p-ethyl is widely used in agriculture due to its effectiveness, low toxicity, and ease of use.
Wirkmechanismus
Fenoxaprop-p-ethyl works by inhibiting the synthesis of fatty acids in grass weeds, which leads to their death. Specifically, it inhibits the enzyme acetyl-CoA carboxylase (ACC), which is involved in the first step of fatty acid synthesis. This results in a decrease in the production of lipids and ultimately leads to the death of the weed.
Biochemische Und Physiologische Effekte
Fenoxaprop-p-ethyl has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic invertebrates and some non-target plants. The herbicide is rapidly metabolized in plants and soil and does not persist in the environment. Fenoxaprop-p-ethyl has no known carcinogenic or mutagenic effects and is not considered to be a human health hazard.
Vorteile Und Einschränkungen Für Laborexperimente
Fenoxaprop-p-ethyl is a widely used herbicide in agriculture and has been extensively studied for its herbicidal activity. Its effectiveness, low toxicity, and ease of use make it a popular choice for weed control. However, its use can have unintended consequences, such as the development of herbicide-resistant weeds and the potential for environmental damage. In laboratory experiments, fenoxaprop-p-ethyl can be used to study the effects of herbicides on plant growth and development. However, care must be taken to ensure that the herbicide is used safely and in accordance with regulations.
Zukünftige Richtungen
There are several areas of research that could be explored in the future regarding fenoxaprop-p-ethyl. One potential direction is the development of new herbicides that are more effective and have fewer environmental impacts. Another area of research is the study of the effects of herbicides on non-target organisms, such as insects and soil microorganisms. Finally, the development of new techniques for weed control, such as precision agriculture and integrated pest management, could help to reduce the reliance on herbicides like fenoxaprop-p-ethyl.
Synthesemethoden
Fenoxaprop-p-ethyl can be synthesized by reacting 2,4,5-trichlorophenol with epichlorohydrin to form 2-(2,4,5-trichlorophenoxy)propanol. This intermediate is then reacted with ethyl chloroformate to produce ethyl 2-(2,4,5-trichlorophenoxy)propionate. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Fenoxaprop-p-ethyl has been extensively studied for its herbicidal activity and its effects on non-target organisms. It has been found to be effective against a wide range of grass weeds, including annual bluegrass, crabgrass, and foxtail. Fenoxaprop-p-ethyl is commonly used in the production of crops such as corn, soybean, wheat, and rice. Its use has been shown to increase crop yields and reduce weed competition.
Eigenschaften
CAS-Nummer |
10463-02-2 |
|---|---|
Produktname |
Ethyl 2-(2,4,5-trichlorophenoxy)propionate |
Molekularformel |
C11H11Cl3O3 |
Molekulargewicht |
297.6 g/mol |
IUPAC-Name |
ethyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C11H11Cl3O3/c1-3-16-11(15)6(2)17-10-5-8(13)7(12)4-9(10)14/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
KPHBYKLGXIRBSS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Kanonische SMILES |
CCOC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Andere CAS-Nummern |
10463-02-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)

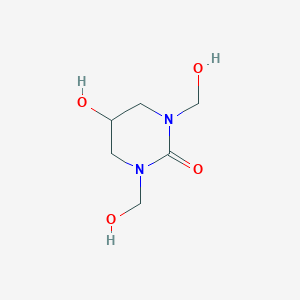
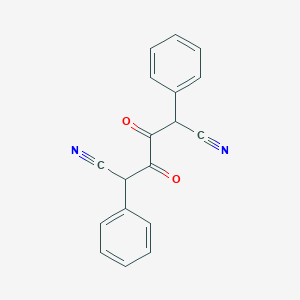
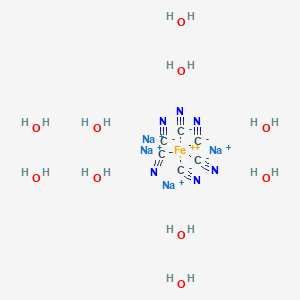
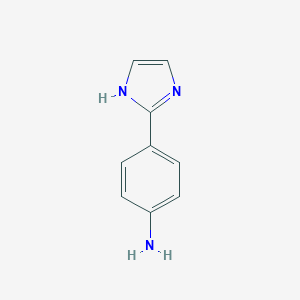
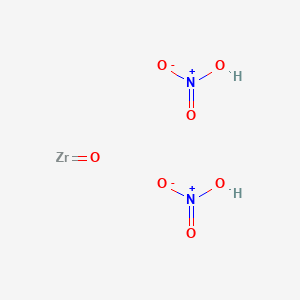

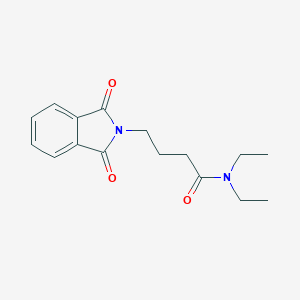



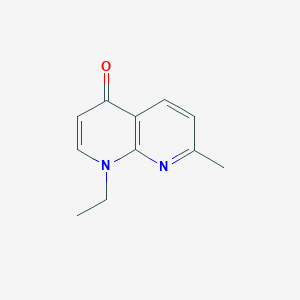
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)